Cas no 1804666-92-9 (5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)

5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride
-
- インチ: 1S/C6H3BrClF2NO3S/c7-2-1-11-6(15(8,13)14)3(4(2)12)5(9)10/h1,5H,(H,11,12)
- InChIKey: YZFTYNLFUDHEJJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC(=C(C(F)F)C1=O)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 465
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 71.6
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058623-1g |
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride |
1804666-92-9 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chlorideに関する追加情報
5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride: A Comprehensive Overview
The compound 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride (CAS No. 1804666-92-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The presence of a bromine atom at the 5-position, a difluoromethyl group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring introduces unique electronic and steric properties, making it a valuable substrate for further chemical transformations.
Recent advancements in synthetic chemistry have highlighted the importance of 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride in the development of bioactive molecules. Researchers have explored its role as a key intermediate in the synthesis of novel sulfonamide derivatives, which exhibit promising anti-inflammatory and antimicrobial activities. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that derivatives of this compound can modulate key enzymes involved in inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and neuroinflammation.
The synthesis of 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes. The incorporation of a sulfonyl chloride group at the 2-position of the pyridine ring is achieved through a carefully controlled reaction sequence that ensures high yields and purity. The presence of electron-withdrawing groups (such as bromine and difluoromethyl) on the aromatic ring facilitates these transformations by activating specific positions for substitution reactions.
In terms of chemical properties, 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride exhibits good solubility in organic solvents such as dichloromethane and acetonitrile, making it suitable for various solution-phase reactions. Its reactivity towards nucleophiles is enhanced by the electron-withdrawing effects of the sulfonyl chloride group, which makes it an excellent electrophilic partner in coupling reactions. This property has been exploited in the development of novel materials with tailored electronic properties for applications in organic electronics.
One emerging area of research involving this compound is its use in click chemistry applications. Scientists have reported that 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride can serve as a versatile building block for constructing complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This approach has enabled the rapid assembly of bioactive molecules with high precision, opening new avenues for drug discovery.
Moreover, recent studies have focused on the environmental impact and sustainability aspects of synthesizing 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride. Researchers have developed greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemistry practices while maintaining high standards of product quality.
In conclusion, 5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl Chloride is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an essential intermediate in modern chemical synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.
1804666-92-9 (5-Bromo-3-(difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride) 関連製品
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 1219842-17-7(N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 79538-03-7(2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)